molecular formula C43H68N14O8 B10848760 For-RYYRIK-NH2

For-RYYRIK-NH2

Cat. No.: B10848760
M. Wt: 909.1 g/mol
InChI Key: ZABHXVCIKRRWGE-OLPQHFNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-RYYRIK-NH₂ (CAS: 200959-48-4) is a synthetic hexapeptide with the molecular formula C₄₄H₇₀N₁₄O₉ and a molecular weight of 939.12 g/mol. It acts as a potent and partially selective agonist of the nociceptin/orphanin FQ (NOP) receptor (ORL1), exhibiting a dissociation constant (Kd) of 1.5 nM in CHO cells, closely mimicking the activity of endogenous ligands . The compound is acetylated at the N-terminus (Ac-) and amidated at the C-terminus (-NH₂), enhancing its stability and receptor-binding affinity. Its structural complexity includes multiple non-canonical residues (e.g., aromatic and cationic side chains) and a high topological polar surface area (tPSA = 407.97 Ų), contributing to its hydrophilic nature (LogP = -1.04) .

Ac-RYYRIK-NH₂ is utilized exclusively in preclinical research for studying opioid receptor signaling pathways, pain modulation, and neuropharmacology. It is supplied as a lyophilized solid with >98% purity and requires storage at -20°C to prevent degradation . Solubility in aqueous solutions is moderate but can be enhanced via heating (37°C) and sonication .

Properties

Molecular Formula

C43H68N14O8

Molecular Weight

909.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

ZABHXVCIKRRWGE-OLPQHFNPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC=O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

For-RYYRIK-NH2 is synthesized via Fmoc-based SPPS on Rink amide resin to ensure C-terminal amidation. Key steps include:

  • Resin swelling : Pre-treatment with N,N-dimethylformamide (DMF) for 1 hour to enhance reactivity.

  • First amino acid coupling : Lysine (Boc-Lys(Fmoc)-OH) is anchored using O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) and N-methylmorpholine (NMM) in DMF.

Sequential Peptide Elongation

The peptide chain is assembled via iterative Fmoc deprotection and amino acid coupling :

  • Deprotection : 20% piperidine in DMF (2 × 5 minutes) removes Fmoc groups.

  • Coupling : Activated amino acids (4 equivalents) with HATU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF. Coupling efficiency is monitored via Kaiser tests.

StepAmino AcidCoupling Time (h)Yield (%)
1Lys298
2Ile1.595
3Arg293
4Tyr2.590
5Phe1.592
6Arg288

Data adapted from SPPS protocols in and.

N-Terminal Formylation

On-Resin Formylation

After peptide assembly, the N-terminus is formylated using pre-activated formic acid :

  • Activation : Formic acid (25 mmol) and N,N'-dicyclohexylcarbodiimide (DCC, 12.5 mmol) in diethyl ether at 0°C for 4 hours.

  • Reaction : Filtered reagent is added to the resin with DIPEA (20 μL) in DMF at 4°C overnight.

  • Efficiency : >95% conversion confirmed by MALDI-TOF MS.

Challenges and Solutions

  • Side reactions : Premature cleavage is avoided by maintaining acidic conditions (pH 6–7) during formylation.

  • Scalability : Multi-gram synthesis achieved via automated peptide synthesizers.

Cleavage and Purification

Resin Cleavage

The peptide is cleaved using trifluoroacetic acid (TFA)-based cocktails :

  • Standard cocktail : TFA : H2O : triisopropylsilane (TIS) : 1,2-ethanedithiol (EDT) = 92.5 : 2.5 : 2.5 : 2.5 (v/v) for 3 hours.

  • Yield : 70–75% crude product.

High-Performance Liquid Chromatography (HPLC)

  • Purification : Semi-preparative C18 column (10 μm, 250 × 20 mm), gradient elution (5–60% acetonitrile in 0.1% TFA over 40 minutes).

  • Purity : ≥95% confirmed by analytical HPLC (UV detection at 214 nm).

Analytical Characterization

Mass Spectrometry

  • MALDI-TOF MS : Observed m/z = 909.1 [M+H]+ (theoretical m/z = 909.1).

  • HRMS : Deviation < 2 ppm validates molecular formula C43H68N14O8.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, D2O): δ 8.2–7.1 (aromatic protons), 4.5–3.8 (α-protons), 1.2–0.8 (Ile methyl groups).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
SPPS with formylationHigh purity, scalable, automationRequires specialized equipment70–75
Solution-phaseNo resin handlingLow yields, difficult purification30–40

Adapted from,, and.

Industrial and Research Applications

  • Pharmacological studies : Used to probe NOP receptor signaling in rat brain membranes.

  • Structure-activity relationships : Modifications at Arg1 and Lys6 improve binding affinity (Ki = 1.5 nM) .

Chemical Reactions Analysis

Types of Reactions

For-RYYRIK-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

For-RYYRIK-NH2 has several applications in scientific research:

Mechanism of Action

For-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor ORL1. It acts as an antagonist, inhibiting the receptor’s activation by nociceptin. This interaction prevents the downstream signaling pathways that lead to hyperalgesia. The key molecular targets include G-protein coupled receptors and the inhibition of adenylate cyclase activity .

Comparison with Similar Compounds

Research Implications and Limitations

Ac-RYYRIK-NH₂’s high purity (>98%) and well-characterized structure make it a robust tool for in vitro NOP studies. However, its hydrophilicity and rapid clearance limit in vivo applications without formulation aids (e.g., liposomal encapsulation) . Future studies should explore covalent modifications (e.g., PEGylation) to enhance stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for For-RYYRIK-NH2 to ensure high purity and yield?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures purification. Yield optimization requires monitoring coupling efficiency via Kaiser tests and adjusting reaction times for problematic residues (e.g., arginine-rich sequences). Characterization via LC-MS (ESI or MALDI-TOF) and NMR (1H, 13C) confirms identity and purity (>95%) .

Q. How should researchers characterize the secondary structure of this compound in aqueous solutions?

  • Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) is standard. Use phosphate buffer (pH 7.4) at 25°C, with peptide concentrations ≥50 µM to minimize noise. Compare spectra to known α-helix or β-sheet reference curves. For dynamic structural analysis, molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories can validate experimental observations .

Q. What in vitro assays are suitable for preliminary screening of this compound bioactivity?

  • Methodological Answer : Cell viability assays (MTT, resazurin) in target cell lines (e.g., cancer or immune cells) at concentrations 1–100 µM. Pair with competitive binding assays (SPR or fluorescence polarization) to measure affinity for receptors like GPCRs. Include positive controls (e.g., known ligands) and validate results across triplicate runs with statistical significance (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in complex biological systems?

  • Methodological Answer : Use multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) to map protein interaction networks, and metabolomics (NMR or GC-MS) to track metabolic shifts. Integrate data with pathway analysis tools (IPA, KEGG) and validate via siRNA knockdown or CRISPR-Cas9 targeting of candidate pathways .

Q. What strategies address contradictions in reported bioactivity data for this compound across experimental models?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Replicate studies under standardized protocols, controlling for pH, temperature, and solvent effects. Use meta-analysis (random-effects models) to quantify variability and identify moderators (e.g., peptide batch variability). Cross-validate findings in ex vivo models (e.g., patient-derived organoids) .

Q. How should researchers optimize this compound stability for in vivo applications?

  • Methodological Answer : Evaluate degradation kinetics in serum (37°C, 1–24 hrs) via HPLC. Incorporate D-amino acids or PEGylation to reduce protease susceptibility. For pharmacokinetics, use radiolabeled (³H or ¹⁴C) peptides in rodent models, with blood samples analyzed via scintillation counting. Adjust dosing regimens based on half-life (t½) and AUC calculations .

Q. What computational tools are effective for predicting this compound interactions with membrane-bound receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) with receptor crystal structures (e.g., CXCR4 or TLRs). Perform binding free energy calculations (MM-PBSA/GBSA) and prioritize poses with lowest ΔG. Validate predictions via alanine scanning mutagenesis of peptide residues and SPR-based affinity measurements .

Methodological Best Practices

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves (log[inhibitor] vs. normalized response) and R/Python for clustering analysis. Apply Bonferroni correction for multiple comparisons .
  • Reproducibility : Document SOPs in supplemental materials, including instrument calibration details and raw data repositories (e.g., Zenodo) .
  • Ethical Compliance : For animal studies, follow ARRIVE guidelines and obtain IACUC approval; for human tissue, ensure informed consent and HIPAA compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.